4-Chloro-5-fluoro-2-(trifluoromethyl)phenylboronic acid
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Overview
Description
4-Chloro-5-fluoro-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Chloro-5-fluoro-2-(trifluoromethyl)phenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-Chloro-5-fluoro-2-(trifluoromethyl)phenyl halide using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-(trifluoromethyl)phenylboronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., DMF, toluene).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Chloro-5-fluoro-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
4-Chloro-5-fluoro-2-(trifluoromethyl)phenylboronic acid is unique due to the presence of both chloro and fluoro substituents, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in the synthesis of molecules with specific electronic and steric requirements .
Properties
Molecular Formula |
C7H4BClF4O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H4BClF4O2/c9-5-1-3(7(11,12)13)4(8(14)15)2-6(5)10/h1-2,14-15H |
InChI Key |
FBOUMCIDKDIXDB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C(F)(F)F)Cl)F)(O)O |
Origin of Product |
United States |
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